molecular formula C17H18N2O4 B4307112 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid

3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B4307112
M. Wt: 314.34 g/mol
InChI Key: PZUINVKINWOSBA-UHFFFAOYSA-N
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Description

3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is an organic compound that features a complex structure with both an anilinocarbonyl group and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Anilinocarbonyl Intermediate: Aniline is reacted with a suitable carbonyl compound, such as phosgene or a chloroformate, to form the anilinocarbonyl intermediate.

    Coupling with Methoxyphenylpropanoic Acid: The anilinocarbonyl intermediate is then coupled with 3-(4-methoxyphenyl)propanoic acid under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the anilinocarbonyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-[(anilinocarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid.

    Reduction: Formation of 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanol.

    Substitution: Formation of 3-[(anilinocarbonyl)amino]-3-(4-substituted phenyl)propanoic acid.

Scientific Research Applications

3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The anilinocarbonyl group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    3-[(anilinocarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its hydrogen bonding capabilities and biological activity.

Uniqueness

3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both an anilinocarbonyl group and a methoxyphenyl group, which confer distinct chemical and biological properties. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-(phenylcarbamoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-23-14-9-7-12(8-10-14)15(11-16(20)21)19-17(22)18-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUINVKINWOSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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